2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a heterocyclic compound recognized for its potential applications in medicinal chemistry. This compound, with the CAS number 1998215-94-3, features a trifluoromethyl group attached to the pyrrolo-pyridine structure, which is significant for enhancing biological activity and pharmacological properties. Its classification falls under the category of nitrogen-containing heterocycles, which are often pivotal in drug development due to their diverse biological activities.
The synthesis of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride can be achieved through several synthetic routes:
The molecular formula for 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is CHClFN, with a molecular weight of 224.61 g/mol. The structure consists of:
The compound exhibits distinct spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which can be used for structural confirmation and purity assessment.
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is primarily linked to its interactions with specific biological targets. It may modulate enzyme activity or receptor binding, influencing cellular signaling pathways:
Safety data indicates potential hazards associated with handling this compound (e.g., irritant properties), necessitating appropriate safety measures during laboratory work.
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride has several notable applications:
The pyrrolopyridine scaffold represents a privileged structural motif in medicinal chemistry, characterized by a fused bicyclic system that combines pyrrole and pyridine rings. This architecture imparts distinct electronic properties and versatile binding capabilities critical for molecular recognition in biological systems. Among its isomers, the pyrrolo[3,4-b]pyridine core—a 5,6,7,7a-tetrahydro-5H-pyrrolo[3,4-b]pyridine when partially saturated—serves as a rigid, planar framework with hydrogen bond acceptor/donor sites ideal for target engagement. The incorporation of trifluoromethyl groups (-CF₃) into this scaffold enhances bioavailability and target affinity, leveraging fluorine’s unique physicochemical properties [2] [5]. Historically, fluorinated heterocycles have evolved from simple solvent applications to complex therapeutic agents, with over 20% of modern pharmaceuticals containing fluorine. This evolution underscores the strategic importance of fluorinated pyrrolopyridines in addressing drug discovery challenges such as metabolic stability and membrane permeability [3] [10].
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core features a bridgehead nitrogen atom shared between a six-membered pyridine ring and a five-membered pyrrolidine ring. This bicyclic system exhibits planarity and moderate basicity (pKa ~5–7), facilitating interactions with biological targets through π-stacking and hydrogen bonding. The partially saturated 6,7-dihydro form enhances solubility compared to fully aromatic analogs while maintaining conformational rigidity. This core serves as a bioisostere for purines and other fused heterocycles, enabling its integration into kinase inhibitors and CNS-targeting agents. Its synthetic versatility allows functionalization at C-2, C-3, N-5, and C-7 positions, making it adaptable for structure-activity relationship (SAR) optimization [5] [10].
The trifluoromethyl group (-CF₃) at the C-2 position profoundly influences the compound’s bioactivity. This substituent acts as a:
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
, the -CF₃ group induces a positive electrostatic potential on the adjacent pyridine carbon, facilitating interactions with hydrophobic enzyme pockets. This effect is evident in M4 muscarinic acetylcholine receptor modulators, where -CF₃ improves binding affinity by 3–5 fold compared to non-fluorinated analogs [5] [10]. Fluorinated heterocycles emerged prominently in the 1950s with 5-fluorouracil, revolutionizing oncology therapeutics. The integration of fluorine into pyridine scaffolds accelerated in the 2000s, driven by advances in fluorination techniques (e.g., Balz-Schiemann reaction and transition-metal-catalyzed trifluoromethylation). Notable milestones include:
Decade | Representative Drug | Therapeutic Area | Role of -CF₃ |
---|---|---|---|
1990s | Sulfapyridine | Antibacterial | Metabolic stability |
2000s | Crizotinib | Oncology (ALK inhibitor) | Kinase binding affinity |
2010s | M4 PAMs (e.g., VU0467154) | Neuroscience | BBB penetration & receptor selectivity |
This trajectory highlights the scaffold’s versatility, culminating in advanced candidates like 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
for CNS disorders [3] [6] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7